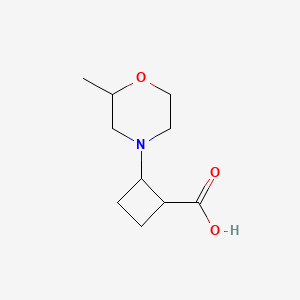

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methylmorpholin-4-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-6-11(4-5-14-7)9-3-2-8(9)10(12)13/h7-9H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNPODXSHIFYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2CCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid derivatives with 2-methylmorpholine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the carboxylic acid group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

Wirkmechanismus

The mechanism of action of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs of cyclobutane-carboxylic acids, highlighting substituents, molecular weights, and other critical parameters derived from the evidence:

Key Research Findings

Substituent Effects on Physicochemical Properties

- Aromatic vs. Heterocyclic Substituents : Compounds like 1-(4-bromo-2-methylphenyl)cyclobutane-1-carboxylic acid (MW 269.13) exhibit higher lipophilicity (logP ~3.5 estimated) compared to heterocyclic analogs. In contrast, morpholine-containing derivatives (e.g., the target compound) are expected to have lower logP values (~1.5-2.0) due to the oxygen and nitrogen atoms in the morpholine ring, enhancing aqueous solubility.

- Fluorinated Derivatives : 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (MW 228.65) demonstrates how fluorine atoms improve metabolic stability and membrane permeability, critical for CNS-targeting drugs.

Functional Group Diversity

- Trifluoromethyl Groups: The trifluoromethyl substituent in 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid increases acidity (pKa ~2-3), making it a stronger acid than non-fluorinated analogs. This property is advantageous in prodrug design.

- For example, the European patent EP 4 374 877 A2 highlights morpholine-ether derivatives in kinase inhibitors, underscoring their pharmacological relevance.

Biologische Aktivität

2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by a cyclobutane structure with a carboxylic acid functional group and a methylmorpholine moiety. This unique configuration contributes to its biological activity by enabling interactions with various molecular targets, including enzymes and receptors.

The biological activity of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's structure allows it to bind selectively to specific targets, influencing downstream signaling pathways. Research indicates that it may act on G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to inflammatory pathways.

- Receptor Modulation : It shows promise in modulating the activity of receptors involved in various diseases, including cancer and inflammatory disorders.

- Therapeutic Applications : Ongoing studies are investigating its use in drug development, particularly for targeting specific disease mechanisms.

Case Studies

Several studies have highlighted the biological effects of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid:

- Inflammation : A study demonstrated that this compound could inhibit the activation of polymorphonuclear cells (PMNs) through its interaction with chemokine receptors CXCR1 and CXCR2, which are crucial in inflammatory responses. The compound displayed an IC50 value indicating effective inhibition of calcium flux in human PMNs, suggesting its potential as an anti-inflammatory agent .

- Cancer Research : Investigations into its role as a therapeutic agent have shown that it may inhibit tumor growth by interfering with signaling pathways associated with cancer cell proliferation. Specific assays have indicated that the compound can reduce cell viability in certain cancer cell lines .

- Pharmacokinetics : Studies on the pharmacokinetic properties of the compound suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid, and what experimental parameters influence yield?

Methodological Answer : Synthesis can be approached via cyclobutane ring formation followed by functionalization. For cyclobutane intermediates, Michael-type addition (e.g., thioglycolic acid to α,β-unsaturated carbonyl compounds, as in ) or Friedel-Crafts acylation (using anhydrides like maleic anhydride) may be adapted . The morpholine moiety can be introduced via nucleophilic substitution or reductive amination. Key parameters include:

- Temperature control : Cyclobutane formation often requires low temperatures (−78°C to 0°C) to minimize ring-opening side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃ for Friedel-Crafts) or chiral catalysts for enantioselective synthesis (if applicable).

- Purification : Column chromatography or recrystallization to isolate enantiomers, as mixtures are common in cyclobutane derivatives .

Q. How can researchers confirm the structural integrity of 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid using spectroscopic methods?

Methodological Answer :

- NMR : Use - and -NMR to confirm cyclobutane ring protons (characteristic δ 1.5–3.0 ppm for strained ring systems) and morpholine substituents (δ 3.0–4.0 ppm for N-CH₂ groups). - COSY can resolve coupling patterns in the cyclobutane ring .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the morpholine and carboxylic acid groups.

- X-ray Crystallography : Resolve stereochemistry if enantiomeric separation is achieved .

Advanced Research Questions

Q. How can enantiomeric resolution challenges in 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid synthesis be addressed?

Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with polar organic mobile phases (e.g., hexane/isopropanol) to separate R/S enantiomers. Optimization of retention times requires iterative adjustments to solvent ratios .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer of the carboxylic acid, enabling kinetic separation .

- Circular Dichroism (CD) : Confirm enantiopurity post-separation by comparing experimental CD spectra to computational predictions .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer :

- Purity Validation : Use HPLC (≥95% purity threshold) and quantify residual solvents (GC-MS) to rule out impurities as confounding factors .

- Replication Studies : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from methodological variability.

- Meta-Analysis : Cross-reference data across studies using platforms like PubChem or Reaxys to identify trends or outliers, noting gaps in toxicity or pharmacokinetic profiles .

Q. What strategies mitigate the lack of ecotoxicological data for 2-(2-Methylmorpholin-4-yl)cyclobutane-1-carboxylic acid?

Methodological Answer :

- Read-Across Models : Use data from structurally similar compounds (e.g., cyclobutane carboxylic acids in ) to predict biodegradability and bioaccumulation potential.

- In Silico Tools : Apply QSAR models (e.g., EPI Suite) to estimate LC50 values for aquatic organisms or soil mobility .

- Microtox Assays : Conduct acute toxicity screening using Vibrio fischeri luminescence inhibition as a preliminary ecotoxicological indicator .

Q. How can researchers resolve contradictions between computational and experimental solubility data?

Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water (pH-adjusted), and ethanol using nephelometry or UV-Vis spectroscopy. Note that cyclobutane derivatives often exhibit lower aqueous solubility due to ring strain .

- Thermodynamic Modeling : Compare experimental data with COSMO-RS predictions to identify discrepancies caused by polymorphic forms or ionization states .

- Co-Crystallization : Improve solubility via co-crystal formation with pharmaceutically acceptable co-formers (e.g., nicotinamide) .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals to quantify uncertainty.

- ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations, adjusting for multiple comparisons (e.g., Tukey’s test) .

- Meta-Regression : Aggregate data from multiple studies to assess covariates (e.g., cell line variability) influencing potency .

Q. How should researchers document and address batch-to-batch variability in synthetic yields?

Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and identify critical control points .

- Batch Records : Document deviations (e.g., impurity profiles in ) and correlate with yield/purity outcomes using multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.